molecular formula C21H26N2O3S B11353501 1-(benzylsulfonyl)-N-(2-methylbenzyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(2-methylbenzyl)piperidine-4-carboxamide

Cat. No.: B11353501
M. Wt: 386.5 g/mol
InChI Key: AQBIDIGSLBZDKK-UHFFFAOYSA-N
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Description

N-[(2-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and aromatic substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the aromatic substituents. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(2-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, sulfonyl group, and aromatic substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-17-7-5-6-10-20(17)15-22-21(24)19-11-13-23(14-12-19)27(25,26)16-18-8-3-2-4-9-18/h2-10,19H,11-16H2,1H3,(H,22,24)

InChI Key

AQBIDIGSLBZDKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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